molecular formula C15H12ClF3N2O3S B1672385 GSK3787 CAS No. 188591-46-0

GSK3787

Cat. No.: B1672385
CAS No.: 188591-46-0
M. Wt: 392.8 g/mol
InChI Key: JFUIMTGOQCQTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK3787 (4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide) is a selective, irreversible antagonist of peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) that covalently modifies Cys249 within the ligand-binding domain of the receptor . It exhibits high specificity for PPARβ/δ (pIC50 = 6.6) with negligible affinity for PPARα or PPARγ (pIC50 < 5) in vitro . This compound antagonizes ligand-induced PPARβ/δ-dependent gene expression, such as Angptl4 and Adrp, by reducing promoter occupancy of PPARβ/δ and chromatin remodeling . While it weakly modulates PPARγ activity (e.g., partial agonism at 1 µM), its efficacy on PPARγ is markedly lower than its antagonistic effects on PPARβ/δ .

Preclinical studies highlight its role in metabolic regulation, inflammation, and cancer. For example, this compound inhibits PPARδ-mediated lipolytic/lipogenic balance in bovine embryos, reducing blastocyst development rates , and suppresses tumor angiogenesis by modulating PPARδ-dependent pathways . Pharmacokinetic data in mice show a serum Cmax of 2.2 ± 0.4 µM after oral administration (10 mg/kg) and a half-life of 2.5 ± 1.1 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK3787 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-amino-5-trifluoromethylpyridine to form an amide intermediate. This intermediate is then subjected to sulfonylation with ethylsulfonyl chloride to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The final product is purified using techniques such as recrystallization or chromatography to ensure its high purity .

Chemical Reactions Analysis

Types of Reactions

GSK3787 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Pharmacological Characterization

GSK3787 has been extensively studied for its ability to antagonize PPARβ/δ activity. Research indicates that it effectively inhibits the upregulation of specific genes associated with PPARβ/δ activation, such as Angptl4 and Adrp, in various cellular models. This antagonistic action has been demonstrated in both in vivo and in vitro studies:

  • In Vivo Studies : this compound administered orally to wild-type mice showed significant antagonism of PPARβ/δ-mediated gene expression without affecting PPARα activity. The compound forms a covalent bond with a cysteine residue in the ligand-binding domain of PPARβ/δ, leading to its irreversible antagonistic effects .
  • In Vitro Studies : Reporter assays confirmed that this compound can modulate PPARβ/δ and PPARγ activities, although its efficacy on PPARγ is notably lower compared to its action on PPARβ/δ. The compound did not significantly alter cell proliferation across multiple human cancer cell lines .

Therapeutic Potential in Cancer Research

This compound's role as a PPARβ/δ antagonist has significant implications for cancer therapy. Studies have shown that:

  • Colorectal Cancer : In models of colorectal tumorigenesis, this compound reduced active β-catenin levels and suppressed tumor development in APC mutant mice. This suggests that targeting PPARβ/δ could be a viable strategy for inhibiting tumor progression .
  • Skin Diseases : Research indicates that this compound may also have applications in treating skin diseases mediated by PPARβ/δ signaling pathways .

Drug Delivery Systems

Recent advancements have explored the incorporation of this compound into drug delivery systems:

  • Poly(Ester Amide) Particles : this compound has been loaded into poly(ester amide) particles for intra-articular administration. These particles were characterized for their drug release profiles and mechanical properties, demonstrating potential for localized delivery in joint diseases .

Case Study 1: Antagonism in Cancer Cell Lines

In a study involving various human cancer cell lines, this compound was shown to effectively antagonize PPARβ/δ-mediated pathways without inducing cytotoxicity. The absence of significant changes in cell proliferation further supports its safety profile as a therapeutic agent .

Case Study 2: Impact on Zebrafish Behavior

Research involving zebrafish larvae exposed to this compound revealed transient hyperactivity when co-exposed with perfluoroalkyl acids. This highlights the compound's potential effects on neurobehavioral outcomes linked to environmental toxins .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaFindings
Cancer Research Antagonizes PPARβ/δ; reduces β-catenin levels; suppresses colorectal tumorigenesis .
Drug Delivery Loaded into poly(ester amide) particles; effective localized delivery system .
Behavioral Studies Induces hyperactivity in zebrafish larvae when exposed to environmental toxins .

Mechanism of Action

GSK3787 exerts its effects by selectively binding to the ligand-binding domain of PPARδ, leading to the inhibition of its transcriptional activity. This binding is irreversible and involves the covalent modification of a cysteine residue within the ligand-binding pocket. By inhibiting PPARδ, this compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation .

Comparison with Similar Compounds

Selectivity and Mechanism of Action

GSK3787 vs. GW9662 (PPARγ Antagonist):

  • This compound : Primarily targets PPARβ/δ, with weak PPARγ modulation (agonism/antagonism) at high concentrations (>1 µM) .
  • GW9662 : A selective PPARγ antagonist; combined use with this compound synergistically suppresses pro-inflammatory genes in microglia .
  • Key Difference : this compound’s irreversible binding to PPARβ/δ via Cys249 ensures prolonged effects, whereas GW9662 reversibly inhibits PPARγ .

This compound vs. GW0742 (PPARβ/δ Agonist):

  • This compound : Antagonizes GW0742-induced transcriptional activity (e.g., Angptl4 and Adrp upregulation) in colon epithelium .
  • GW0742 : Activates PPARβ/δ, enhancing lipid metabolism and cell proliferation in cancer models .
  • Functional Contrast: GW0742 reduces cell proliferation in Lewis lung carcinoma (LLC1) cells, while this compound promotes it .

This compound vs. GW501516 (PPARδ Agonist):

  • This compound: Suppresses GW501516-mediated PPARδ activation, critical in pathways like PI3K-AKT signaling in hepatocellular carcinoma .
  • GW501516 : Enhances lipolysis and embryo development in bovine models, effects reversed by this compound .

Functional Outcomes in Disease Models

Metabolic Regulation

  • This compound : Negligible impact on glucose tolerance in mice, unlike PPARγ agonists (e.g., rosiglitazone) .
  • Rosiglitazone : Strongly activates PPARγ, inducing adipocyte differentiation and ap2 mRNA expression, which this compound fails to counteract .

Cancer Biology

  • GW501516 : Promotes tumor progression via PPARδ-PI3K/AKT signaling, reversed by this compound .

Embryonic Development

  • This compound : Reduces blastocyst hatching rates (19.4% vs. 47.0% with GW501516) in bovine embryos by antagonizing PPARδ .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter This compound GW9662 GW0742
Target PPARβ/δ (irreversible) PPARγ (reversible) PPARβ/δ (agonist)
Cmax (µM) 2.2 ± 0.4 (mice, 10 mg/kg) N/A N/A
Half-life (h) 2.5 ± 1.1 N/A N/A
Key Functional Role Antagonizes ligand-induced genes Anti-inflammatory Pro-metabolic

Unique Advantages and Limitations

  • Advantages :
    • Irreversible binding ensures sustained PPARβ/δ antagonism .
    • High selectivity minimizes off-target effects on PPARα/γ .
  • Limitations: Weak PPARγ modulation at high doses may confound interpretations .

Biological Activity

GSK3787 is a selective antagonist of peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a receptor implicated in various biological processes, including metabolism and cancer progression. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound functions primarily as an irreversible antagonist of PPARβ/δ. It forms a covalent bond with a cysteine residue in the ligand-binding domain of PPARβ/δ, effectively inhibiting its activity. This mechanism was demonstrated through various in vitro and in vivo studies where this compound antagonized the upregulation of target genes induced by PPARβ/δ agonists like GW0742 .

Key Findings:

  • Antagonism of Gene Expression : this compound inhibited the expression of genes such as Angptl4 and Adrp in wild-type mouse colon tissues but did not affect expression in PPARβ/δ-null mice, confirming its specificity for this receptor .
  • Cell Proliferation : In human cancer cell lines, this compound did not significantly alter cell proliferation, indicating that its primary action is through modulation of gene expression rather than direct cytotoxicity .

Pharmacological Profile

This compound has been characterized for its selectivity and potency against PPARβ/δ compared to other PPAR isoforms. It exhibits weak agonistic activity on PPARγ but no effect on PPARα. The pharmacokinetic properties include a maximum concentration (CmaxC_{max}) of 2.2 ± 0.4 μM and a half-life of 2.5 ± 1.1 hours following oral administration at a dose of 10 mg/kg in mice .

In Vivo Studies

A study conducted on mice demonstrated that dietary inclusion of this compound (200 mg/kg) for 12 weeks resulted in significant modulation of β-catenin levels in colorectal tumorigenesis models. This suggests that this compound may play a role in inhibiting oncogenic signaling pathways associated with cancer progression .

StudyModelDoseKey Findings
Shearer et al., 2010Mouse Colon10 mg/kgAntagonized GW0742-induced gene expression
Broaddus et al., 2019Colorectal Cancer200 mg/kgReduced active β-catenin levels

In Vitro Studies

In vitro assays using human cancer cell lines (e.g., A431, HepG2, A549) showed that this compound effectively antagonized PPARβ/δ activity without promoting cell proliferation. This was confirmed through chromatin immunoprecipitation (ChIP) assays which indicated reduced promoter occupancy by PPARβ/δ upon treatment with this compound .

Therapeutic Implications

The antagonistic properties of this compound towards PPARβ/δ make it a potential candidate for therapeutic applications in conditions where PPARβ/δ is implicated, such as metabolic disorders and certain cancers. Its ability to modulate gene expression without directly inducing cytotoxic effects may offer a safer profile for long-term therapeutic use.

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of GSK3787, and how does it modulate transcriptional activity?

Answer: this compound is a selective, irreversible antagonist of peroxisome proliferator-activated receptor delta (PPARδ) that covalently binds to a cysteine residue in the ligand-binding domain (LBD) of PPARδ . It antagonizes PPARδ-dependent transcriptional activation by inhibiting coactivator recruitment (e.g., TRAP220/DRIP-1) and stabilizing corepressor interactions (e.g., SMRT-ID2) . While it weakly interacts with PPARγ and PPARα at high concentrations, its primary efficacy lies in PPARδ antagonism .
Methodological Insight: Validate PPARδ specificity using PPARδ-knockout models or siRNA-mediated knockdowns to confirm on-target effects .

Q. How can this compound be used to study PPARδ-dependent gene regulation in vitro?

Answer: this compound suppresses ligand-induced PPARδ target genes (e.g., ANGPTL4, ADRP) in cell lines like 3T3-L1 adipocytes and human cancer models. For example, co-treatment with GW0742 (a PPARδ agonist) and this compound in mouse fibroblasts blocks Angptl4 mRNA upregulation .
Methodological Insight: Use qPCR to quantify gene expression changes and chromatin immunoprecipitation (ChIP) to assess PPARδ promoter occupancy .

Q. What experimental models are suitable for investigating this compound’s effects on metabolic pathways?

Answer:

  • In vitro: 3T3-L1 adipocytes for lipid metabolism , bovine blastocysts for embryonic development , and THP-1 macrophages for lipid accumulation studies .
  • In vivo: Wild-type and Pparδ<sup>-/-</sup> mice to study glucose tolerance and colon-specific PPARδ signaling .
    Key Data Table:
ModelPathway StudiedKey FindingsReference
3T3-L1 cellsAdipogenesisThis compound does not alter ap2 mRNA or Oil Red O staining
THP-1 macrophagesLipid accumulationThis compound blocks GW9662-induced PLIN2 and CD36 expression

Advanced Research Questions

Q. How do contradictory findings about this compound’s PPARγ activity impact experimental design?

Answer: this compound exhibits weak PPARγ agonist/antagonist activity in certain contexts (e.g., promoting TRAP220 recruitment to PPARγ LBD) . This dual activity necessitates controls:

  • Use PPARγ-specific antagonists (e.g., GW9662) to isolate PPARδ effects .
  • Validate findings in PPARγ-knockout models or with transcriptional reporter assays .

Q. What mechanisms explain this compound’s variable effects on cell proliferation across cancer models?

Answer: this compound does not alter proliferation in A549, MCF7, or SW480 cells despite antagonizing PPARδ . This may reflect low PPARδ expression in tumors or compensatory pathways.
Methodological Insight: Combine proliferation assays (BrdU incorporation ) with transcriptomic profiling to identify PPARδ-independent resistance mechanisms .

Q. How can researchers address this compound’s off-target effects on PPARα in metabolic studies?

Answer: this compound weakly activates PPARα at high doses (>1 μM) . Mitigate this by:

  • Using low concentrations (≤1 μM) to prioritize PPARδ antagonism .
  • Validating results in Pparα<sup>-/-</sup> models or with PPARα-specific inhibitors .

Q. What advanced techniques confirm this compound’s irreversible binding to PPARδ?

Answer:

  • TR-FRET assays demonstrate this compound’s inhibition of coactivator peptide dissociation from PPARδ LBD .
  • Crystallography/molecular docking can map covalent interactions with the cysteine residue .

Q. Data Contradictions and Resolution

Table 1: Discrepancies in this compound’s Effects on Gene Expression

Gene/PathwayModelObserved EffectResolution StrategyReference
ANGPTL4Mouse colonThis compound blocks GW0742-induced expressionUse Pparδ<sup>-/-</sup> controls
CPT1aBovine blastocystsThis compound + 6-Bio synergistically upregulatesTest Wnt/PPARδ crosstalk

Q. Methodological Best Practices

  • Dose Optimization: Use ≤1 μM this compound to minimize PPARα/γ cross-reactivity .
  • Controls: Include PPARδ agonists (GW0742) and antagonists (GSK0660) as comparators .
  • In Vivo Administration: Oral gavage at 10 mg/kg in mice effectively antagonizes colon PPARδ without hepatic effects .

Properties

IUPAC Name

4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUIMTGOQCQTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384175
Record name GSK3787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188591-46-0
Record name GSK-3787
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK3787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK3787
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-3787
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MJ95LTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
Reactant of Route 3
GSK3787
Reactant of Route 4
GSK3787
Reactant of Route 5
Reactant of Route 5
GSK3787
Reactant of Route 6
Reactant of Route 6
GSK3787

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.